(2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
(2E)-3-[4-(Propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a cinnamanilide derivative characterized by a cinnamoyl backbone substituted with a 4-isopropylphenyl group and an anilide moiety bearing a 3-trifluoromethyl (CF₃) group. The compound’s design leverages the Michael acceptor properties of the α,β-unsaturated carbonyl system, enabling electrophilic interactions with biological targets such as bacterial enzymes or cellular thiols . Key structural features influencing activity include:
- Electronic Effects: The electron-withdrawing CF₃ group stabilizes the enamide system and modulates binding affinity.
Properties
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c1-13(2)15-9-6-14(7-10-15)8-11-18(24)23-17-5-3-4-16(12-17)19(20,21)22/h3-13H,1-2H3,(H,23,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNGIJKYRLJQIN-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Prop-2-enamide Backbone: This can be achieved through the reaction of an appropriate acyl chloride with an amine under basic conditions.
Substitution Reactions: The phenyl rings are functionalized with the propan-2-yl and trifluoromethyl groups through electrophilic aromatic substitution reactions.
Coupling Reactions: The functionalized phenyl rings are then coupled to the prop-2-enamide backbone using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide, converting it to an amine.
Substitution: The phenyl rings can participate in further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propan-2-yl group may yield acetophenone derivatives, while reduction of the carbonyl group in the prop-2-enamide may produce amine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the compound (2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide:
This compound
**(2E)-3-(4-propan-2-ylphenyl)- N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound with the molecular formula and a molecular weight of 333.3 g/mol .
Basic Information:
- PubChem CID: 792162
- Molecular Formula:
- IUPAC Name: (E)-3-(4-propan-2-ylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- InChI: InChI=1S/C19H18F3NO/c1-13(2)15-9-6-14(7-10-15)8-11-18(24)23-17-5-3-4-16(12-17)19(20,21)22/h3-13H,1-2H3,(H,23,24)/b11-8+
- InChIKey: OSNGIJKYRLJQIN-DHZHZOJOSA-N
- SMILES: CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F
- Synonyms:
Applications:
While the search results do not specifically detail the applications of this compound, they do provide some context regarding related trifluoromethylphenyl compounds:
- PET Imaging: N′-3-(trifluoromethyl)phenyl derivatives of N-aryl-N have been explored to discover improved radioligands for PET imaging .
- Pharmaceuticals: Trifluoromethyl compounds and related products are available for scientific research . One such compound is Aprepitant Related Compound A5-[[(2R,3R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one .
- General Research: Trifluoromethyl compounds are broadly used in scientific research .
Mechanism of Action
The mechanism of action of (2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins or enzymes, potentially modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Analogs and Antimicrobial Activity
Key Observations:
Trifluoromethyl Substitution: Analogs with 3-CF₃ or 3,5-bis(CF₃) on the anilide moiety exhibit submicromolar activity against S. aureus and M. tuberculosis . The electron-withdrawing CF₃ group enhances electrophilicity, promoting covalent interactions with bacterial targets like InhA (enoyl-ACP reductase) . Dual CF₃ substitution (e.g., 2i) increases potency but may elevate cytotoxicity (e.g., compound 2p in showed cytotoxic effects at 5.57 µM).
Halogenated Derivatives :
- 3,4-Dichlorophenyl substitution (e.g., in ) broadens activity against Enterococcus faecalis and mycobacteria while maintaining low cytotoxicity . Chlorine’s inductive effect likely enhances target binding without excessive hydrophobicity.
Alkyl vs. However, analogs with 4-isopropyl (e.g., in ) lack direct activity data, necessitating further study.
Structure-Activity Relationships (SAR)
Table 2: SAR Trends in Cinnamanilides
Synergistic Effects and Resistance Modulation
- Analogs in demonstrated synergy with ampicillin and rifampicin, reducing biofilm formation in S. aureus by >99% within 8 hours . The target compound’s isopropyl group may similarly disrupt bacterial membranes, enhancing antibiotic penetration.
- Dichlorocinnamanilides () showed efficacy against vancomycin-resistant E.
Biological Activity
(2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, commonly referred to by its CAS number 5285-92-7, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18F3NO, with a molecular weight of 333.35 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological effects.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer agent and its effects on various signaling pathways.
Anticancer Properties
- Mechanism of Action : The compound has shown inhibitory effects on the mTOR signaling pathway, which is crucial in regulating cell growth and proliferation. This pathway is often dysregulated in cancer cells, making it a target for therapeutic intervention .
- In Vitro Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's efficacy was enhanced by its ability to induce apoptosis and inhibit cell cycle progression .
- Case Study : A study involving the treatment of breast cancer cells with this compound revealed a dose-dependent reduction in cell viability, with an IC50 value indicating potent anti-proliferative effects .
Antimicrobial Activity
Recent investigations have also assessed the antimicrobial properties of this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
- Biofilm Disruption : The compound exhibited significant antibiofilm activity against Staphylococcus aureus and Enterococcus faecalis. Its minimum biofilm eradication concentration (MBEC) values were notably low compared to standard antibiotics like vancomycin .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Findings |
|---|---|
| Anticancer Activity | IC50 values indicate significant cytotoxicity |
| mTOR Inhibition | Effective in reducing cell proliferation |
| Antimicrobial Activity | Active against MRSA and E. faecalis |
| Biofilm Eradication | Low MBEC values compared to standard treatments |
Q & A
Q. How to confirm the E-configuration of the prop-2-enamide moiety conclusively?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
